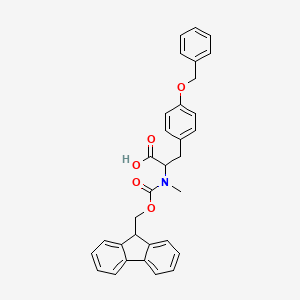

Fmoc-N-Me-D-Tyr(Bzl)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIYHZWFNFNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Growing Importance of Non Canonical Amino Acids

The 20 standard proteinogenic amino acids form the fundamental basis of life, constructing the vast array of proteins and peptides that govern nearly all cellular activities. nih.govacs.org However, scientists are increasingly turning to non-canonical amino acids (ncAAs), which are not naturally encoded in the genetic code, to design and synthesize novel peptides with enhanced therapeutic properties. nih.govnih.govresearchgate.net The incorporation of ncAAs can lead to peptides with increased stability against enzymatic degradation, improved bioactivity, and unique structural conformations. nih.govrsc.org This expansion of the amino acid toolbox allows for the creation of peptidomimetics, which mimic natural peptides but possess superior pharmacological profiles. nih.gov

The Strategic Advantage of N Methylation

N-methylation, the substitution of a methyl group onto the backbone amide nitrogen of an amino acid, is a powerful tool in peptide design. pnas.orgnih.govmonash.edu This modification can significantly enhance a peptide's pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability, which are often major hurdles for peptide-based drugs. pnas.orgnih.gov By removing the amide proton, N-methylation eliminates a hydrogen bond donor, which can disrupt secondary structures and reduce susceptibility to proteolytic enzymes. monash.edunih.gov This alteration can also influence the peptide's conformation, potentially leading to improved receptor binding affinity and selectivity. pnas.orgnih.gov

The Role of D Amino Acid Stereochemistry

While proteins in most organisms are composed of L-amino acids, the incorporation of their mirror images, D-amino acids, offers significant advantages in peptide modification. lifetein.comjpt.com Peptides containing D-amino acids are notably more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. lifetein.comletstalkacademy.com This increased stability translates to a longer in vivo half-life, a crucial factor for therapeutic peptides. jpt.comletstalkacademy.com Furthermore, the inclusion of D-amino acids can induce specific secondary structures, such as β-turns, and can be used to create retro-inverso peptides that maintain side-chain orientation while having a reversed backbone, leading to enhanced biological activity and stability. lifetein.compsu.edu

Protecting the Tyrosine Side Chain with a Benzyl Ether

N-Methylation of D-Tyrosine Precursors

The introduction of a methyl group onto the alpha-amino nitrogen (Nα) of D-tyrosine is a critical modification. This process can be carried out using either solution-phase or solid-phase techniques, with the latter being particularly relevant for integration into modern peptide synthesis workflows.

Solution-Phase N-Methylation Procedures

Historically, the N-methylation of amino acids dates back to Emil Fischer, whose methods often involved harsh conditions. google.com Modern solution-phase syntheses typically involve a multi-step sequence. A common strategy is the transient protection of the primary α-amino group to leave a single N-H bond, followed by methylation, and subsequent deprotection. google.com

A widely adopted approach involves the use of a sulfonamide protecting group, such as an o-nitrobenzenesulfonyl (o-NBS) group, which activates the amine. acs.org This activation renders the proton on the sulfonamide nitrogen acidic enough to be removed by a mild base. The resulting anion is then alkylated with a methylating agent like dimethyl sulfate (B86663). The o-NBS group can then be cleaved to yield the N-methylated amino acid, which can be further processed, for example, by introducing the Fmoc group. acs.org

Solid-Phase N-Methylation Techniques (e.g., Biron–Kessler Method, Mitsunobu Reaction, SN2 Alkylation)

Synthesizing N-methylated amino acids directly on a solid support during solid-phase peptide synthesis (SPPS) is an efficient strategy that avoids the tedious preparation of individual N-methylated building blocks. nih.govacs.org Several methods have been developed for site-selective N-methylation on a resin-bound peptide. acs.org

The general and most effective procedure is a three-step sequence:

Activation: The N-terminal amine of the resin-bound amino acid is activated, typically by reaction with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) or a related compound. acs.orgresearchgate.net

Alkylation: The activated sulfonamide nitrogen is then methylated. This step can proceed via several mechanisms.

Deprotection: The activating sulfonamide group is removed, revealing the free N-methyl amine, which is then ready for coupling to the next amino acid in the sequence. nih.govresearchgate.net

Biron–Kessler Method: This is a highly optimized and efficient three-step procedure for the selective N-methylation of peptides on a solid support. nih.govresearchgate.net It is an improvement upon earlier methods developed by Fukuyama, Miller, and Scanlan. google.comresearchgate.netspringernature.com The Biron-Kessler method uses dimethyl sulfate as the methylating agent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a less expensive base. nih.gov The entire three-step process—amine activation with o-NBS, selective N-methylation, and removal of the sulfonamide group—has been optimized to be completed in as little as 35-40 minutes, a significant reduction from the hours required by previous protocols. nih.govnih.govacs.org

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for the alkylation step. google.comnih.gov This reaction converts an alcohol into various other functional groups using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the context of N-methylation, the N-H group of the o-nitrobenzenesulfonamide can act as a pronucleophile. The reaction with a methyl alcohol source under Mitsunobu conditions can form the N-methyl sulfonamide. google.comgoogle.com This method is known for proceeding with a clean inversion of stereochemistry, although this is not a factor at the already-formed sulfonamide nitrogen. wikipedia.org

SN2 Alkylation: The core of the methylation step is a classic bimolecular nucleophilic substitution (SN2) reaction. google.comresearchgate.netmonash.edu After the N-terminal amine is converted to a sulfonamide, the nitrogen proton becomes significantly more acidic. A base can then deprotonate the sulfonamide to form a nucleophilic anion, which subsequently attacks a methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 fashion to form the N-methylated sulfonamide. google.comgoogle.com

| Technique | Description | Key Reagents | Advantages |

|---|---|---|---|

| Biron–Kessler Method | An optimized three-step solid-phase method: sulfonylation, methylation, and desulfonylation. nih.govresearchgate.net | o-NBS-Cl, Dimethyl sulfate, DBU, β-mercaptoethanol nih.govresearchgate.net | Fast (under 40 mins), cost-effective, high efficiency, compatible with Fmoc-SPPS. nih.govnih.gov |

| Mitsunobu Reaction | Used for the alkylation of the activated sulfonamide nitrogen. google.com | Triphenylphosphine (PPh3), DEAD or DIAD, Methanol wikipedia.org | Mild conditions, useful for specific substrate requirements. nih.gov |

| SN2 Alkylation | The fundamental mechanism for the methylation of the deprotonated sulfonamide. google.comgoogle.com | Methyl iodide or Dimethyl sulfate, Base (e.g., DBU, MTBD) nih.govacs.org | A direct and widely applicable alkylation strategy. researchgate.net |

Regioselectivity and Control in N-Methylation Reactions

Achieving selective methylation at the α-nitrogen without modifying other nucleophilic sites is paramount. The phenolic hydroxyl group of tyrosine is a potential site for undesired O-methylation. In the synthesis of this compound, this is controlled by two factors.

First, the phenolic hydroxyl group is already protected with a benzyl group. Second, the on-resin methylation strategies using a sulfonamide activating group are highly chemoselective for the Nα-position. acs.orgresearchgate.net The o-nitrobenzenesulfonyl group significantly increases the acidity of the N-H proton, allowing for its selective removal with a mild base and subsequent alkylation. This targeted reactivity ensures that methylation occurs exclusively at the intended nitrogen atom. acs.orgnih.gov

Benzyl Ether Protection of the Phenolic Hydroxyl Group

The side chain of tyrosine contains a reactive phenolic hydroxyl group that must be protected during peptide synthesis to prevent side reactions. The benzyl group is a common and effective choice for this purpose.

Introduction of the Benzyl Protecting Group to Tyrosine

The benzyl (Bzl) group is typically introduced to the phenolic oxygen of tyrosine via a Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form a phenoxide anion. This nucleophilic anion then reacts with a benzyl halide, typically benzyl bromide or benzyl chloride, to form the benzyl ether. organic-chemistry.org For substrates sensitive to strong bases, alternative methods using milder conditions, such as employing silver(I) oxide (Ag2O) as the base, can be used. organic-chemistry.org This protection step is performed on the D-tyrosine starting material before subsequent N-methylation and Fmoc-protection steps.

Orthogonality and Stability of Benzyl Protection in Fmoc-Based Chemistry

In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. google.comumn.edu The combination of a base-labile Fmoc group for temporary Nα-protection and an acid-labile benzyl group for permanent side-chain protection is a cornerstone of modern orthogonal SPPS strategy. google.comnih.govcsic.es

The O-benzyl protecting group on the tyrosine side chain is completely stable to the mild basic conditions (typically 20% piperidine (B6355638) in DMF) used for the repeated cleavage of the Fmoc group during the elongation of the peptide chain. thieme-connect.de However, the benzyl ether is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which are typically used in the final step to cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously. thieme-connect.dejst.go.jp This differential stability makes the Tyr(Bzl) derivative fully compatible and orthogonal to the Fmoc/tBu synthesis strategy. thieme-connect.de It is important to note that under the acidic conditions used in Boc-based SPPS, the benzyl group is not sufficiently stable and can lead to side reactions like migration to the aromatic ring. thieme-connect.depeptide.com

Deprotection Strategies for Benzyl Ether (e.g., Hydrogenolysis, Acidolysis Considerations)

The benzyl (Bzl) ether serves as a crucial protecting group for the hydroxyl function of the tyrosine side chain. Its removal is a critical step that must be carefully controlled to avoid unwanted side reactions. The two primary methods for the deprotection of the benzyl ether are hydrogenolysis and acidolysis.

Hydrogenolysis: This is a common and often preferred method for cleaving benzyl ethers. organic-chemistry.orgambeed.com The reaction is typically carried out using a palladium or platinum catalyst in the presence of hydrogen gas. organic-chemistry.orgambeed.com This process results in the formation of the deprotected alcohol and toluene. organic-chemistry.org The choice of catalyst, solvent, and reaction conditions can be tailored to achieve selective hydrogenolysis, which is particularly important in the synthesis of complex molecules. researchgate.net For substrates that may be sensitive to standard hydrogenation conditions, transfer hydrogenation using a hydrogen source like 1,4-cyclohexadiene (B1204751) can be employed to control the availability of hydrogen. organic-chemistry.org

Acidolysis: Cleavage of benzyl ethers can also be achieved using strong acids. organic-chemistry.org However, this method is generally limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org A significant side reaction to consider during acid-catalyzed deprotection of O-benzyltyrosine is the O to C migration of the benzyl group, leading to the formation of 3-benzyltyrosine. nih.gov This rearrangement can be minimized by using specific acid mixtures, such as trifluoroacetic acid and acetic acid. nih.gov Research has shown that the benzyl group on a 3-nitrotyrosine (B3424624) residue is significantly more labile to acid than on a standard tyrosine, with cleavage rates being over 2,000,000 times faster in approximately 80% trifluoroacetic acid (TFA). nih.gov

| Deprotection Method | Reagents/Conditions | Advantages | Disadvantages/Considerations |

| Hydrogenolysis | Pd/C or Pt/C, H₂ gas | Mild conditions, high yield. organic-chemistry.orgacsgcipr.org | Potential for reduction of other functional groups. acsgcipr.org |

| Transfer Hydrogenolysis | Pd/C, 1,4-cyclohexadiene | Controlled hydrogen source, good for sensitive substrates. organic-chemistry.org | May require specific catalysts and conditions. |

| Acidolysis | Strong acids (e.g., TFA, HBr) | Effective for certain substrates. organic-chemistry.org | Risk of acid-catalyzed side reactions like rearrangement. organic-chemistry.orgnih.gov |

Fmoc Protection of the Alpha-Amino Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis, including for N-methylated amino acids like this compound. creative-peptides.comwikipedia.org

Principles of Fmoc Protection in Amino Acid Synthesis

The Fmoc group offers several advantages in peptide synthesis. creative-peptides.comamericanpeptidesociety.org It is stable under a wide range of reaction conditions, particularly acidic conditions, which allows for the use of acid-labile protecting groups on amino acid side chains. wikipedia.orglifetein.combeilstein-journals.org This orthogonality is a cornerstone of the popular Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). lifetein.combeilstein-journals.org The Fmoc group effectively "caps" the amino group, preventing it from participating in unwanted reactions during peptide bond formation. creative-peptides.com Its removal is achieved under mild basic conditions, typically with piperidine, which does not affect most other protecting groups. wikipedia.orglifetein.com

Fmoc Introduction Methodologies

The introduction of the Fmoc group to an amine is typically achieved through reaction with an activated Fmoc derivative. google.com Common reagents for this purpose include:

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This is a widely used and stable reagent for Fmoc protection. total-synthesis.commedchemexpress.com The reaction is often carried out in a mixture of an organic solvent like dioxane or acetone (B3395972) and an aqueous sodium bicarbonate solution. total-synthesis.com

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This reagent is also effective but is more sensitive to moisture and heat than Fmoc-OSu. total-synthesis.com

For N-methylated amino acids, which can be less reactive, specific conditions may be required to ensure efficient Fmoc protection. nih.gov One approach involves the use of a silylating agent to enhance the nucleophilicity of the amine before the addition of the Fmoc reagent. google.com

| Fmoc Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Fmoc-OSu | Biphasic solvent system (e.g., dioxane/water) with a mild base (e.g., NaHCO₃). total-synthesis.com | High stability, fewer side reactions. total-synthesis.com | May require longer reaction times. |

| Fmoc-Cl | Schotten-Baumann conditions (e.g., NaHCO₃/dioxane/H₂O). total-synthesis.com | Highly reactive. | Sensitive to moisture and heat. total-synthesis.com |

Cleavage of the Fmoc Group for Subsequent Coupling Reactions

The removal of the Fmoc group is a critical step in SPPS, allowing for the elongation of the peptide chain. lifetein.comsigmaaldrich.com This deprotection is typically achieved through a base-catalyzed β-elimination mechanism. acs.orgscielo.org.mx

The most common reagent used for Fmoc cleavage is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com A typical protocol involves treating the Fmoc-protected peptide-resin with a 20% piperidine/DMF solution. wikipedia.orgpeptide.com The reaction proceeds via the abstraction of the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate, which is then scavenged by the piperidine. scielo.org.mxnih.gov

While piperidine is highly effective, alternative bases such as piperazine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-methylpiperidine (B120128) have also been explored to minimize side reactions like aspartimide formation. acs.orgscielo.org.mxnih.govnih.gov The progress of the deprotection can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct. wikipedia.orgresearchgate.net

Stereochemical Integrity and Purity in Synthesis

Maintaining the stereochemical integrity of the amino acid throughout the synthetic process is paramount, as epimerization can lead to the formation of undesired diastereomers and a loss of biological activity. mdpi.com

Minimizing Epimerization During N-Methylation and Coupling

N-methylated amino acids are known to be more prone to racemization during peptide coupling reactions compared to their non-methylated counterparts. acs.org This increased susceptibility is due to the electronic effects of the N-methyl group.

Several strategies can be employed to minimize epimerization:

Choice of Coupling Reagents: The selection of the coupling reagent is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a hindered base like diisopropylethylamine (DIPEA) have been used successfully for coupling N-methylated amino acids. mdpi.com The addition of racemization suppressants such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is also a common practice. peptide.comluxembourg-bio.com

Reaction Temperature: Lowering the reaction temperature during coupling can significantly reduce the rate of epimerization. nih.govu-tokyo.ac.jp

In Situ Generation of Activated Species: Generating the activated amino acid chloride in situ has been shown to be an efficient and racemization-free method for incorporating N-methyl amino acids into peptides. researchgate.net

It's important to note that the risk of epimerization is also dependent on the specific amino acid sequence. mdpi.comu-tokyo.ac.jp Therefore, careful optimization of the coupling conditions for each specific step is often necessary to ensure high stereochemical purity of the final peptide.

Analytical Verification of Enantiomeric Purity of the Amino Acid Derivative

The stereochemical integrity of this compound is a critical parameter, as the presence of the corresponding L-enantiomer can have significant implications for the synthesis and biological activity of the final peptide. The verification of enantiomeric purity is, therefore, an indispensable step in the quality control of this amino acid derivative. Chiral High-Performance Liquid Chromatography (HPLC) stands as the predominant and most reliable technique for this purpose. phenomenex.com

The principle behind the chiral HPLC separation of enantiomers lies in the use of a chiral stationary phase (CSP). phenomenex.com These stationary phases create a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stability, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for the resolution of a broad range of chiral compounds, including N-Fmoc protected amino acids. phenomenex.comwindows.net

For the analysis of Fmoc-protected amino acids, reversed-phase HPLC is a common mode of separation. windows.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA). windows.net The acidic additive helps to suppress the ionization of the carboxylic acid group of the amino acid derivative, leading to better peak shapes and improved resolution. The choice of the specific CSP, mobile phase composition, and temperature are all critical parameters that need to be optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com

A representative set of analytical conditions and findings for a closely related compound is detailed in the table below. It is important to note that while the general principles of separation are transferable, the specific retention times for this compound would require experimental determination. The enantiomeric purity for such compounds is typically expected to be very high, often exceeding 99.5%. sigmaaldrich.com

Table 1: Representative Chiral HPLC Parameters for the Analysis of a Protected D-Tyrosine Derivative

| Parameter | Value/Description |

| Compound | Fmoc-D-Tyr(tBu)-OH (as a proxy for this compound) |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |

| Chiral Stationary Phase (CSP) | Lux® 5 µm Cellulose-1 |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV at 220 nm |

| Retention Time (D-enantiomer) | Specific to experimental conditions, typically the later eluting peak |

| Retention Time (L-enantiomer) | Specific to experimental conditions, typically the earlier eluting peak |

| Resolution (Rs) | > 1.5 (indicating baseline separation) |

| Enantiomeric Purity Specification | ≥ 99.5% |

Data adapted from technical literature on the chiral separation of Fmoc-protected amino acids. The retention times are dependent on the specific experimental setup.

The successful analytical verification of the enantiomeric purity of this compound ensures that the correct stereoisomer is utilized in subsequent synthetic steps, which is fundamental for the production of peptides with the desired three-dimensional structure and biological function.

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is the standard method for chemically synthesizing peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. beilstein-journals.org While highly efficient for natural amino acids, the incorporation of N-methylated residues like this compound requires specialized strategies to overcome inherent difficulties.

The primary obstacles in coupling N-methylated amino acids stem from steric hindrance and an increased propensity for side reactions. nih.govscielo.org.mx

The presence of a methyl group on the amide nitrogen in this compound creates significant steric bulk. scielo.org.mx This steric hindrance impedes the approach of the activated amino acid to the growing peptide chain's terminal amine, slowing down the coupling reaction and often leading to incomplete acylation. acs.orgcem.com Consequently, coupling yields are frequently low, necessitating repeated or prolonged coupling steps to achieve the desired product. researchgate.net The challenge is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue. nih.govpeptide.com

Table 1: Factors Affecting Coupling Efficiency of N-Methylated Amino Acids

| Factor | Description | Impact on this compound Incorporation |

| Steric Hindrance | The bulky methyl group on the nitrogen atom physically obstructs the coupling reaction. scielo.org.mx | Results in lower reaction rates and incomplete couplings, often requiring multiple coupling cycles or stronger activating agents. researchgate.net |

| Nucleophilicity | The secondary amine of an N-methylated residue can have altered basicity and nucleophilicity. scielo.org.mx | While the amine may be more basic, this slight increase in reactivity is often negated by the overwhelming steric hindrance. scielo.org.mx |

| Resin Choice | The solid support can influence reaction kinetics. | Sterically demanding resins like 2-chlorotrityl chloride resin can sometimes help suppress certain side reactions like diketopiperazine formation. acs.org |

| Protecting Groups | The choice of protecting groups on both the incoming amino acid and the peptide-resin can affect steric bulk and side reactions. uni-kiel.de | The Fmoc group is standard, but its removal conditions can trigger side reactions. iris-biotech.de |

The unique structure of N-methylated amino acids makes them susceptible to specific side reactions during SPPS.

Diketopiperazine (DKP) Formation: This is a major side reaction, especially when an N-methylated amino acid is the second residue in the peptide chain. acs.org Following the removal of the Fmoc protecting group, the newly exposed secondary amine can intramolecularly attack the ester linkage anchoring the dipeptide to the resin. iris-biotech.deresearchgate.net This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, terminating the synthesis. acs.orgnih.gov The propensity for DKP formation is sequence-dependent and is particularly high for peptides containing secondary amino acids like proline and other N-alkylated residues. acs.org

On-resin Fragmentation: Acidic conditions used during the final cleavage of the peptide from the resin can lead to fragmentation, particularly between consecutive N-methylated amino acids. nih.gov When a peptide has an acetylated N-methylamino acid at the N-terminus, the loss of this residue can also occur during cleavage with trifluoroacetic acid (TFA). nih.gov

To address the challenges of incorporating this compound, researchers have developed and optimized various coupling reagents and reaction conditions. researchgate.netpeptide.com The goal is to enhance the reactivity of the incoming amino acid's carboxyl group to overcome the steric hindrance of the N-methylated amine.

Phosphonium-based reagents are highly effective for difficult couplings, including those involving N-methylated amino acids. uni-kiel.de

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP): When used in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), PyBOP has shown promise in coupling N-methylated amino acids. researchgate.netnih.gov PyBOP promotes rapid coupling reactions, often completing within minutes. peptide.com

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP): PyAOP is considered one of the most effective reagents for coupling sterically hindered N-methylated amino acids, including coupling them to other N-methyl residues. researchgate.netnih.govpeptide.com Its high reactivity is attributed to the formation of highly reactive OAt-esters. bachem.com

Uronium-based reagents, particularly HATU, are widely recognized as the "gold standard" for challenging couplings in SPPS. luxembourg-bio.com

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU): HATU is exceptionally efficient for coupling N-methylated amino acids, often succeeding where other reagents like HBTU are less effective. scielo.org.mxpeptide.comluxembourg-bio.com It facilitates high yields and short reaction times under mild conditions. scielo.org.mx The recommended protocol often involves using HATU in combination with a base such as diisopropylethylamine (DIEA). peptide.com However, it is crucial to avoid using excess HATU, as it can react with the unprotected N-terminal amine and block further chain elongation. luxembourg-bio.com

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation

| Reagent Class | Example Reagent | Key Characteristics & Applications for N-Methylated Residues |

| Phosphonium | PyAOP | Highly effective, especially for coupling N-methyl amino acids to other N-methyl residues. nih.govpeptide.com |

| Phosphonium | PyBOP | Efficient when used with additives like HOAt; promotes rapid coupling. researchgate.netnih.govpeptide.com |

| Uronium | HATU | Considered a "golden standard" for difficult couplings, including N-methylated amino acids, providing high yields and efficiency. scielo.org.mxluxembourg-bio.com |

Optimized Coupling Reagents and Conditions for Difficult Sequences

Role of Activating Additives (e.g., HOAt, Oxyma Pure)

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain presents a significant challenge in solid-phase peptide synthesis (SPPS). The N-methylation introduces steric bulk that can impede the coupling reaction, leading to lower yields and incomplete sequences. To overcome this, activating additives are crucial for enhancing the efficiency of the amide bond formation.

1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are two of the most effective additives used in conjunction with coupling reagents like diisopropylcarbodiimide (DIC) or carbodiimides in general. biosyn.comchempep.com Their primary role is to form a highly reactive intermediate ester with the carboxyl group of the incoming Fmoc-amino acid. This activated species is more susceptible to nucleophilic attack by the free amine of the resin-bound peptide, thereby accelerating the coupling reaction. biosyn.comnih.gov

Key functions of activating additives:

Increased Reaction Rate: Both HOAt and Oxyma significantly accelerate the rate of acylation, which is particularly important for sterically demanding residues like N-methylated amino acids. chempep.comluxembourg-bio.com

Suppression of Racemization: A critical function of these additives is to minimize the loss of stereochemical integrity (racemization) at the α-carbon of the amino acid during activation. biosyn.comchempep.comorgsyn.org The formation of the active ester intermediate is less prone to racemization compared to other activated forms. biosyn.com Oxyma Pure has been shown to be comparable or even superior to HOAt in suppressing racemization, especially for sensitive amino acids. orgsyn.org

Improved Coupling Efficiency: By facilitating a more complete reaction, these additives lead to higher yields of the desired peptide and reduce the occurrence of deletion sequences, where an amino acid is skipped. biosyn.comluxembourg-bio.com This is especially beneficial when dealing with "difficult couplings" involving bulky amino acids. chempep.com

The pKa of the additive is a key factor in the reactivity of the formed active esters. luxembourg-bio.com HOAt has a lower pKa than the more traditional additive 1-hydroxybenzotriazole (HOBt), contributing to its higher reactivity. luxembourg-bio.comacs.org Oxyma Pure is considered a "greener" and safer, non-explosive alternative to benzotriazole-based additives like HOBt and HOAt, while still offering excellent performance in terms of coupling efficiency and racemization suppression. biosyn.comluxembourg-bio.com

The table below summarizes the key characteristics of these activating additives.

| Additive | Key Advantages | Considerations |

| HOAt | High reactivity, effective in difficult couplings, reduces racemization. chempep.comluxembourg-bio.com | Benzotriazole-based, potential safety concerns (explosive properties). biosyn.comluxembourg-bio.com |

| Oxyma Pure | High reactivity, excellent racemization suppression, safer (non-explosive) alternative to HOAt/HOBt, considered "greener". biosyn.comluxembourg-bio.comorgsyn.org |

Automated SPPS for Enhanced Throughput and Reproducibility

Automated solid-phase peptide synthesis (SPPS) has become an indispensable tool for the production of peptides, offering significant advantages in terms of throughput, reproducibility, and efficiency. unc.edubeilstein-journals.orgformulationbio.com The use of automated synthesizers is particularly beneficial for incorporating challenging residues like this compound.

Automated systems precisely control the repetitive cycles of deprotection, washing, coupling, and capping, minimizing human error and ensuring consistent reaction conditions. formulationbio.com This leads to higher purity of the crude peptide product and reduces batch-to-batch variability. cem.de Modern automated synthesizers, including those utilizing microwave energy, can significantly shorten synthesis times, allowing for the rapid production of even complex peptides. cem.dekohan.com.tw For instance, a poly-N-methylated 11-mer peptide was synthesized in just over 2 hours with good purity using a microwave-enhanced automated synthesizer. cem.de

Benefits of Automated SPPS for Peptides with this compound:

Increased Throughput: Automated synthesizers can prepare multiple peptides in parallel or sequentially with minimal manual intervention, making them ideal for creating peptide libraries for screening purposes. unc.eduformulationbio.commdpi.com

Improved Reproducibility: The precise control over reagent delivery, reaction times, and washing steps ensures high reproducibility between synthesis runs. formulationbio.com

Enhanced Efficiency for Difficult Couplings: The steric hindrance of N-methylated amino acids like this compound often requires optimized coupling conditions, such as extended reaction times or elevated temperatures (in the case of microwave synthesis). kohan.com.tw Automated systems can be programmed to handle these specific requirements efficiently.

Reduced Solvent and Reagent Consumption: Advanced automated platforms are designed to minimize waste by using smaller volumes of solvents and reagents, contributing to a more sustainable and cost-effective process. cem.de

The table below highlights the advantages of automated SPPS.

| Feature | Advantage | Relevance to this compound |

| Automation of Cycles | Reduced manual labor and potential for human error. formulationbio.com | Ensures consistent handling of the sterically hindered amino acid. |

| Precise Reagent Delivery | Accurate dispensing of amino acids, coupling reagents, and additives. formulationbio.com | Critical for optimizing the difficult coupling of the N-methylated residue. |

| Microwave Technology | Accelerated reaction times and improved coupling efficiency. cem.dekohan.com.tw | Overcomes the slow kinetics associated with sterically hindered couplings. kohan.com.tw |

| High-Throughput Capability | Parallel or rapid sequential synthesis of multiple peptides. unc.eduformulationbio.com | Facilitates the generation of peptide libraries containing N-methylated amino acids for structure-activity relationship studies. |

Solution-Phase Peptide Synthesis Approaches

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for large-scale production and the synthesis of shorter to medium-length peptides. sci-hub.seresearchgate.net It offers advantages in terms of purification of intermediates and scalability. scielo.org.mx

Segment Condensation and Fragment Coupling Strategies

For the synthesis of longer peptides in solution, a convergent approach involving segment condensation or fragment coupling is often preferred over a stepwise elongation. scielo.org.mxthieme-connect.de This strategy involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger peptide. researchgate.net

The incorporation of this compound would typically occur during the synthesis of one of these fragments. The fragments are carefully designed to minimize racemization at the C-terminal residue of the activating fragment. Generally, fragments with a C-terminal glycine (B1666218) or proline are chosen, as they are not prone to racemization. However, when coupling a fragment with a C-terminal N-methylated amino acid, the risk of racemization must be carefully considered.

Advantages of Segment Condensation:

Easier Purification: Smaller, protected fragments are generally easier to purify than the final, long peptide. researchgate.net

Characterization of Intermediates: Each fragment can be fully characterized before being used in the next coupling step, ensuring the integrity of the final product.

Preservation of Stereochemical Configuration in Solution Synthesis

A major challenge in solution-phase peptide synthesis, particularly during segment condensation, is the preservation of the stereochemical integrity of the C-terminal amino acid of the activated peptide fragment. thieme-connect.de The activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. chempep.com

N-methylated amino acids are known to be particularly susceptible to racemization during coupling reactions, especially in the presence of tertiary amine bases. thieme-connect.de The steric bulk of the N-methyl group can influence the reaction pathway and increase the likelihood of epimerization. scielo.org.mx

Strategies to Minimize Racemization:

Choice of Coupling Reagents: The use of coupling reagents that minimize racemization is critical. Carbodiimides, when used with additives like HOAt or Oxyma Pure, are effective in suppressing racemization. chempep.comorgsyn.org Reagents like HATU have also been shown to be efficient for coupling N-methylated amino acids with minimal epimerization. scielo.org.mxmerckmillipore.com

Minimizing Pre-activation Times: Keeping the time between the activation of the carboxylic acid and the coupling reaction as short as possible can reduce the opportunity for racemization to occur. merckmillipore.com

Careful Control of Reaction Conditions: Factors such as the choice of solvent and the type and amount of base used can significantly impact the extent of racemization. chempep.com

The table below outlines key considerations for maintaining stereochemical integrity in solution synthesis.

| Factor | Strategy | Rationale |

| Coupling Reagent | Use of carbodiimides with additives (HOAt, Oxyma) or onium salts (HATU). chempep.comscielo.org.mxmerckmillipore.com | These reagents promote the formation of active esters that are less prone to racemization. chempep.com |

| Activation Time | Minimize pre-activation time. merckmillipore.com | Reduces the lifetime of the highly reactive and racemization-prone activated species. |

| Base | Careful selection and avoidance of excess base. chempep.com | Tertiary amines can promote racemization, especially with sensitive residues like N-methylated amino acids. thieme-connect.de |

Considerations for Peptide Cleavage and Deprotection

The final step in peptide synthesis is the cleavage of the peptide from the solid support (in SPPS) and the removal of all side-chain protecting groups, a process known as global deprotection. sigmaaldrich.com The conditions for this step must be carefully chosen to ensure complete deprotection without causing unwanted side reactions.

Compatibility with Global Deprotection Schemes (e.g., Acidic Conditions)

The Fmoc/tBu synthesis strategy relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed by a base (like piperidine), and the permanent side-chain protecting groups are removed by acid. beilstein-journals.orgpeptide.com The benzyl (Bzl) group protecting the hydroxyl function of the tyrosine side chain in this compound is designed to be cleaved under strong acidic conditions, typically using a cocktail based on trifluoroacetic acid (TFA). sigmaaldrich.comthieme-connect.de

A standard cleavage cocktail for peptides containing acid-sensitive residues like Tyr might consist of TFA with a mixture of scavengers. sigmaaldrich.comthermofisher.com These scavengers are crucial for trapping the reactive cationic species (like the benzyl cation) that are generated during the deprotection process. If not quenched, these carbocations can reattach to nucleophilic residues in the peptide, such as tryptophan or tyrosine itself, leading to undesired byproducts. sigmaaldrich.com

Common Scavengers and Their Roles:

| Scavenger | Purpose |

| Water | Hydrolyzes t-butyl cations. |

| Triisopropylsilane (TIS) | Reduces and traps carbocations. sigmaaldrich.com |

| Thioanisole (B89551) | Protects tryptophan and methionine residues. sigmaaldrich.com |

| Phenol | Acts as a scavenger for benzyl and other cations, offering protection to tyrosine residues. sigmaaldrich.comthieme-connect.de |

| 1,2-Ethanedithiol (EDT) | Scavenges trityl groups and protects cysteine residues. sigmaaldrich.com |

The benzyl ether of tyrosine is more labile to acid than the benzyl ethers of serine or threonine. thieme-connect.de While stable to the basic conditions of Fmoc removal, its stability during repeated acid treatments in a Boc/Bzl strategy can be a concern. thieme-connect.de However, in the context of a final, single-step global deprotection with strong acid in an Fmoc/tBu strategy, the Bzl group is readily cleaved. The specific composition of the TFA cocktail and the duration of the cleavage reaction (typically 1-3 hours) are optimized based on the amino acid composition of the peptide to ensure complete deprotection and high purity of the final product. sigmaaldrich.comthermofisher.com

Scavenger Selection to Prevent Side Reactions during Deprotection

The selection of an appropriate scavenger or scavenger cocktail is critical for obtaining a high-purity peptide containing tyrosine. The choice depends on the specific amino acids present in the sequence and the protecting groups used. For peptides containing Tyr(Bzl), the primary goal is to efficiently quench the benzyl carbocation.

Early research highlighted the severity of the side reaction. Studies by Kiso et al. demonstrated that deprotecting O-benzyltyrosine with TFA alone resulted in a slow reaction that yielded a mixture of the desired tyrosine and the 3-benzyltyrosine byproduct in a nearly 1:1 ratio (57:43). scispace.com This finding underscored the necessity of scavengers for any synthesis involving Tyr(Bzl). The addition of a suitable scavenger not only prevents the side reaction but also accelerates the rate of deprotection. scispace.com

Common scavengers for protecting Tyr(Bzl) residues include phenols, thiols, and silanes. Water can also act as a moderately effective scavenger. chempep.com Aromatic compounds like anisole, thioanisole, and cresol (B1669610) are particularly effective due to their ability to undergo Friedel-Crafts alkylation with the benzyl carbocation, thus neutralizing it. acs.orgresearchgate.netnih.gov

Table 1: Common Scavengers for Tyr(Bzl) Deprotection This interactive table summarizes common scavengers and their primary function during the cleavage of peptides containing O-benzyl-protected tyrosine.

| Scavenger | Chemical Class | Function | Reference |

|---|---|---|---|

| Thioanisole | Thioether | Traps benzyl carbocations via nucleophilic attack. scispace.com | scispace.comacs.org |

| p-Cresol | Phenol | Acts as a nucleophile to quench carbocations. nih.govnih.gov | nih.govnih.gov |

| 1,2-Ethanedithiol (EDT) | Thiol | Efficiently scavenges a wide range of carbocations. nih.govchempep.com | nih.govchempep.com |

| Triisopropylsilane (TIS) | Silane | Reduces and traps carbocations; avoids the odor of thiols. chempep.compeptide.com | chempep.compeptide.com |

| Water | - | A moderately effective carbocation scavenger. chempep.com | chempep.com |

| Pentamethylbenzene (B147382) (PMB) | Aromatic Hydrocarbon | Highly effective scavenger, comparable to thioanisole. scispace.com | scispace.com |

Research has led to the development of optimized scavenger cocktails that provide broad-spectrum protection for various sensitive residues simultaneously. These predefined mixtures simplify the final cleavage step for complex peptides.

Table 2: Standard Scavenger Cocktails for Peptide Cleavage This interactive table details the composition of common cleavage cocktails used in Fmoc-SPPS that are effective for peptides containing Tyr(Bzl) and other sensitive residues.

| Reagent Name | Composition (v/v or w/w) | Target Residues | Reference |

|---|---|---|---|

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | General purpose, effective for Cys, Met, Trp, and Tyr. peptide.com | nih.govpeptide.com |

| Reagent R | TFA / Thioanisole / 1,2-Ethanedithiol / Anisole (90:5:3:2) | General purpose, particularly for Arg-containing peptides. | nih.gov |

| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common, low-odor cocktail for general use. acs.org | acs.org |

A comparative study by Kiso et al. provided quantitative data on the effectiveness of different additives in promoting the clean deprotection of Tyr(Bzl) with TFA. The results showed that while TFA alone is inefficient, the addition of certain scavengers dramatically improves the reaction.

Table 3: Research Findings on Scavenger Effectiveness for Tyr(Bzl) Deprotection This interactive table presents data from a study comparing the deprotection of Boc-Tyr(Bzl)-OH in TFA with various additives at 30°C. Data sourced from Kiso et al. (1980).

| Additive in TFA (10 eq.) | Time for Complete Deprotection | Side Product Formation | Reference |

|---|---|---|---|

| None | > 6 hours | Significant (43% 3-benzyltyrosine) | scispace.com |

| Thioanisole | 1 hour | Not detected | scispace.com |

| Pentamethylbenzene (PMB) | 1.5 hours | Not detected | scispace.com |

| Phenol | 3 hours | Minor | scispace.com |

| Anisole | 4 hours | Minor | scispace.com |

The data clearly indicates that thioanisole and pentamethylbenzene are exceptionally effective, leading to rapid and clean deprotection of the benzyl group from tyrosine without the formation of detectable alkylated side products. scispace.com The strategic selection of these scavengers is therefore a non-negotiable step in the synthesis of high-purity peptides incorporating the this compound building block.

Modulation of Peptide Conformation and Rigidity

The introduction of an N-methyl-D-tyrosine residue into a peptide backbone brings about significant changes to its conformational landscape. These alterations stem from the combined effects of N-methylation and the D-configuration of the amino acid.

Influence on Backbone Dihedral Angles and Flexibility

N-methylation of a peptide bond introduces a methyl group onto the amide nitrogen, which has several key consequences for the peptide's backbone flexibility. This modification can lead to a more evenly distributed population of cis and trans amide bond conformations, whereas non-methylated peptide bonds strongly favor the trans form. fieldofscience.com This increased accessibility of the cis conformation can significantly alter the local and global folding of a peptide.

Furthermore, N-methylation can rigidify the peptide structure. mdpi.com The steric hindrance introduced by the N-methyl group can restrict the rotation around the backbone's phi (Φ) and psi (Ψ) dihedral angles. mdpi.com Computational studies on N-methylated amino acid derivatives have shown that this modification can influence the preferred regions of the Ramachandran plot, which maps the sterically allowed combinations of Φ and Ψ angles. csic.es For instance, in some cyclic peptides, N-methyl residues have been shown to induce backbone dihedral angles consistent with turn-like structures. mdpi.com The interplay between the N-methyl group and adjacent residues can lead to a more defined and less flexible backbone conformation. nih.gov

The D-configuration of the tyrosine residue further impacts the backbone geometry. D-amino acids naturally favor different dihedral angles compared to their L-counterparts, often leading to mirror-image or significantly altered backbone trajectories. The combination of N-methylation and D-configuration in a single residue, therefore, provides a potent tool for precisely controlling peptide conformation.

Induction or Destabilization of Secondary Structures (e.g., Helices, β-Turns, β-Sheets)

The conformational changes induced by N-methyl-D-tyrosine residues can have a dramatic effect on the formation and stability of common peptide secondary structures.

Helices: N-methylation is generally considered to be a helix-destabilizing modification. nih.gov The primary reason for this is the removal of the amide proton (N-H), which is a crucial hydrogen bond donor in the formation of the characteristic i, i+4 hydrogen bonds that stabilize α-helices and i, i+3 hydrogen bonds in 310-helices. rsc.org The introduction of a bulky methyl group in place of the hydrogen can disrupt the regular helical packing. nih.gov Studies on helical peptides have shown that the destabilization energy associated with a single N-methylation can range from 0.3 to 1.7 kcal/mole, depending on its position within the helix. nih.gov

β-Turns and β-Sheets: In contrast to its effect on helices, N-methylation can promote the formation of β-turns. The altered dihedral angle preferences and the potential for cis-amide bonds can favor the tight reversals of the peptide chain characteristic of β-turns. mdpi.com The introduction of N-methylated residues has been observed to induce turn geometries in various peptide systems. mdpi.com However, the impact on β-sheets can be more complex. While the loss of a hydrogen bond donor can disrupt the inter-strand hydrogen bonding network that defines β-sheets, in some contexts, N-methylation can actually stabilize β-sheet structures by reinforcing a central turn conformer. mdpi.com The D-configuration of the amino acid can also influence the type and stability of the turn, with heterochiral sequences (containing both L- and D-amino acids) being known to facilitate specific turn motifs. nih.gov

The following table summarizes the general impact of N-methylation on common secondary structures:

| Secondary Structure | General Impact of N-Methylation |

| α-Helix | Destabilizing |

| 310-Helix | Destabilizing |

| β-Turn | Can be stabilizing |

| β-Sheet | Can be destabilizing or stabilizing depending on context |

Alteration of Intramolecular Hydrogen Bonding Networks

A fundamental consequence of N-methylation is the elimination of a hydrogen bond donor at the modified amide nitrogen. fieldofscience.comnih.gov This directly alters the intramolecular hydrogen bonding network, which is critical for maintaining a peptide's three-dimensional structure. In some cases, this can be detrimental if an important intramolecular hydrogen bond is disrupted. fieldofscience.com

However, this modification can also be advantageous. By removing certain hydrogen bond donors, N-methylation can reduce the polarity of the peptide and potentially favor conformations where remaining amide protons are shielded from the solvent by participating in more stable intramolecular hydrogen bonds. nih.gov This "chameleonic" effect, where the peptide can adapt its conformation to different environments, can be enhanced by N-methylation. nih.gov Studies on cyclic peptides have shown that N-methylation can stabilize intramolecular hydrogen bonds relative to their non-methylated counterparts. nih.gov This strategic removal of a hydrogen bond donor can, therefore, be used to engineer more stable and specific folded structures. nih.gov

Enhancement of Proteolytic Stability

One of the most significant advantages of incorporating N-methyl-D-tyrosine residues into peptides is the dramatic increase in their resistance to enzymatic degradation. This enhanced stability arises from two primary mechanisms: the N-methylation itself and the D-configuration of the amino acid.

Mechanisms of Increased Resistance to Enzymatic Degradation by N-Methylation

Proteases, the enzymes responsible for breaking down peptides and proteins, recognize and bind to specific sequences and conformations of their substrates. N-methylation provides a powerful defense against proteolysis through several mechanisms:

Steric Hindrance: The methyl group on the amide nitrogen acts as a steric shield, physically blocking the active site of proteases and preventing them from accessing the scissile peptide bond. scielo.org.mx

Disruption of Recognition: The recognition of a peptide substrate by a protease often involves the formation of hydrogen bonds between the enzyme and the peptide's backbone. monash.edu By removing the amide proton, N-methylation eliminates a key hydrogen bond donor, thereby disrupting this recognition process and reducing the enzyme's ability to bind to and cleave the peptide. fieldofscience.commonash.edu

Conformational Changes: As discussed previously, N-methylation alters the peptide's conformation. This can move the peptide into a shape that is no longer recognized by the protease, effectively hiding the cleavage site from the enzyme. scielo.org.mx

The effectiveness of N-methylation in increasing proteolytic stability has been demonstrated in numerous studies. For example, N-methylated peptides have shown significantly longer half-lives in the presence of various proteases. nih.govnih.gov

Contribution of D-Amino Acid Configuration to Protease Resistance

The vast majority of proteases in nature are stereospecific, meaning they have evolved to recognize and cleave peptide bonds formed between L-amino acids. The incorporation of a D-amino acid, such as D-tyrosine, provides a robust mechanism for resisting proteolysis.

Stereospecificity of Proteases: Proteases have highly specific three-dimensional active sites that are complementary to the shape of their L-amino acid substrates. A peptide containing a D-amino acid will not fit properly into the active site of most common proteases. lifetein.comnih.gov This is a fundamental principle of enzyme-substrate recognition.

Altered Peptide Backbone: The presence of a D-amino acid alters the local and global conformation of the peptide backbone, further hindering recognition by proteases that are specific for L-peptides. nih.gov

Enhanced Stability: Numerous studies have confirmed that peptides containing D-amino acids exhibit significantly enhanced stability against proteolytic degradation in various biological environments, including serum and in the presence of digestive enzymes. nih.govlifetein.comcdnsciencepub.com The substitution of L-amino acids with their D-enantiomers is a widely used strategy to increase the in vivo half-life of peptide-based drugs. nih.gov

The combination of N-methylation and a D-amino acid configuration in a single residue like N-methyl-D-tyrosine creates a formidable barrier to proteolytic degradation, making it an exceptionally valuable modification for the development of stable and long-lasting peptide therapeutics.

Positional Effects of N-Methyl-D-Tyrosine on Peptide Stability

The strategic placement of an N-methylated amino acid, such as N-Methyl-D-Tyrosine, within a peptide sequence is a critical factor in determining its metabolic stability. This modification directly impacts the peptide's susceptibility to enzymatic degradation by proteases.

N-methylation of a peptide bond introduces a methyl group to the amide nitrogen, which can lead to increased resistance against enzymatic breakdown. nih.gov This enhanced stability is often attributed to the steric hindrance provided by the methyl group, which can prevent proteases from accessing and cleaving the peptide bond. Studies have shown that N-methylation of an amide bond adjacent to a cleavage site can confer even greater resistance to enzymatic degradation than N-methylation at the cleavage site itself. nih.gov

The introduction of D-amino acids, such as D-Tyrosine, is a well-established method for masking specific cleavage sites from proteases, which typically recognize L-amino acids. acs.orgcsic.es Combining D-amino acid substitution with N-methylation can create a powerful synergistic effect, significantly enhancing peptide stability. For example, a study on oxytocin (B344502) analogs demonstrated that substituting L-amino acids with their D-isomers at key positions, including the tyrosine residue, dramatically improved biostability. mdpi.com While this study used D-amino acids, the principle of altering stereochemistry to improve stability is highly relevant.

The table below illustrates the impact of different modifications, including the use of D-amino acids and N-methylation, on the stability of various peptides.

Influence on Membrane Permeability and Associated Mechanisms

The ability of a peptide to cross cell membranes is a crucial determinant of its potential as a therapeutic agent. Incorporating N-Methyl-D-Tyrosine can significantly influence a peptide's membrane permeability through various mechanisms.

Impact on Peptide Lipophilicity and Aqueous Solubility

However, this increase in lipophilicity can sometimes come at the cost of reduced aqueous solubility. mdpi.com A delicate balance between lipophilicity and solubility is often required for optimal drug delivery. While increased lipophilicity can enhance membrane interaction, sufficient aqueous solubility is necessary for the peptide to be formulated and transported in biological fluids.

The introduction of methyl groups into the aromatic rings of tyrosine and phenylalanine residues is another strategy to increase a peptide's lipophilic character. mdpi.com For example, the 2',6'-dimethyltyrosine (Dmt) analog of some peptides has shown significantly increased bioactivity, partly due to its altered lipophilicity. mdpi.com

The table below summarizes how different modifications can affect the lipophilicity and permeability of peptides.

Role in Passive Membrane Diffusion Processes

The incorporation of N-Methyl-D-Tyrosine can significantly enhance a peptide's ability to cross cell membranes via passive diffusion. nih.gov This is largely due to the "chameleon-like" behavior that N-methylation can impart to a peptide. By removing an amide proton, N-methylation eliminates a hydrogen bond donor, which can facilitate the formation of intramolecular hydrogen bonds (IMHBs). researchgate.net

These IMHBs allow the peptide to adopt a more compact, globular conformation in which its polar amide groups are shielded from the nonpolar lipid environment of the cell membrane. researchgate.net This conformational flexibility enables the peptide to present a more lipophilic exterior when interacting with the membrane, facilitating its passive diffusion across the lipid bilayer. Once inside the aqueous environment of the cell, the peptide can then revert to a more extended, bioactive conformation.

Studies have shown that the passive membrane permeability of cyclic peptides is not simply proportional to the number of N-methyl groups. researchgate.net Instead, the specific position of N-methylation is crucial for optimizing the pattern of intramolecular hydrogen bonds to create a conformation favorable for membrane permeation. researchgate.netscispace.com Research on cyclic hexapeptides has revealed that certain partially N-methylated derivatives exhibit significantly higher permeability than their non-methylated or even fully permethylated counterparts. nih.gov This suggests that a strategic and selective approach to N-methylation, such as incorporating N-Methyl-D-Tyrosine at a solvent-exposed site, is key to achieving optimal passive membrane diffusion. pnas.org

Advanced Research Applications of N Me D Tyr Containing Peptides

Rational Design of Peptides and Peptidomimetics

The rational design of peptides leverages an understanding of how structure dictates function. The unique characteristics of N-Me-D-Tyr—a combination of N-terminal methylation and D-chirality—provide chemists with a method to fine-tune peptide conformation and stability.

Structure-Activity Relationship (SAR) Studies Incorporating N-Me-D-Tyr

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. Incorporating N-Me-D-Tyr provides critical insights by systematically altering key peptide properties. The N-methylation of an amide bond removes its hydrogen bond donor capability and introduces steric bulk, which can lock the peptide backbone into a specific, biologically active conformation. nih.govub.edu This is a common strategy to decrease the flexibility of a ligand and identify its "bioactive" conformation. nih.gov

| Modification | Structural Impact | Functional Consequence in SAR Studies | Example Application |

|---|---|---|---|

| N-Methylation | Removes amide proton (H-bond donor); increases steric hindrance; restricts backbone rotation. | Enhanced proteolytic resistance; improved cell permeability; stabilization of specific secondary structures (e.g., β-turns). nih.govspringernature.com | Systematic "N-methyl scan" to identify conformations with higher receptor affinity. |

| D-Amino Acid Substitution | Alters side-chain orientation; induces specific turns in the peptide backbone. | Greatly increased stability against enzymatic degradation. nih.gov | Development of long-lasting peptide drug candidates. |

| Combined N-Me-D-Tyr | Imparts significant conformational constraint; protects against degradation at a specific site. | Allows for precise control over local conformation and stability, crucial for optimizing potency and selectivity. | Fine-tuning the structure of melanocortin receptor ligands to convert agonists into antagonists. nih.gov |

Design of Constrained Peptide Architectures (e.g., Macrocyclic Peptides)

Constraining a peptide's structure, particularly through macrocyclization, is a highly effective strategy for improving its therapeutic properties, such as affinity, selectivity, and stability. irbm.commsd.com Macrocyclic peptides containing N-methylated residues are a growing class of therapeutics that can bridge the gap between small molecules and large biologics. msd.com

The inclusion of N-Me-D-Tyr is particularly advantageous in macrocyclic scaffolds for several reasons:

Pre-organization for Target Binding : The conformational rigidity imposed by N-Me-D-Tyr helps to pre-organize the macrocycle into a conformation that is optimal for binding to its biological target, reducing the entropic penalty upon binding. irbm.com

Enhanced Membrane Permeability : Backbone N-methylation is a key strategy for improving the passive membrane diffusion and potential oral bioavailability of cyclic peptides, which are often outside the typical parameters for small-molecule drugs. nih.gov

Control of Physicochemical Properties : N-methylation modulates the physicochemical properties of peptides by introducing methyl groups into the amide bonds, which can lead to unprecedented pharmacokinetic properties. researchgate.net

Research has demonstrated that the stereochemistry of the peptide backbone can dictate the selectivity and degree of on-resin N-methylation, allowing for precise control over the final structure of the macrocycle. nih.gov This level of control is essential for designing macrocyclic peptides that can tackle challenging drug targets like protein-protein interactions.

Engineering of Specific Protein Binding Motifs

The ability to design peptides that bind to specific protein surfaces with high affinity and specificity is a central goal of protein engineering. N-Me-D-Tyr can be used to engineer and stabilize specific structural motifs, such as β-turns or helical structures, that are crucial for protein recognition. nih.govacs.org

For example, many protein-protein interactions are mediated by post-translationally modified residues, such as phosphorylated tyrosine, which is recognized by domains like the SH2 domain. mdpi.com Peptidomimetics designed to inhibit these interactions can incorporate N-Me-D-Tyr as a stable, non-hydrolyzable mimic of a key residue or to enforce a specific backbone geometry that presents other side chains optimally for binding. The designed peptide can mimic the spatial arrangement of contact residues from a natural ligand or antibody. nih.gov By replacing a standard L-amino acid with N-Me-D-Tyr, designers can disrupt unfavorable interactions or create new, favorable van der Waals contacts, thereby engineering peptides with novel binding properties.

Combinatorial Library Synthesis and Screening

While rational design is a powerful approach, the discovery of novel peptide ligands often benefits from the synthesis and screening of large, diverse molecular libraries. Technologies have been developed to generate and screen vast libraries of peptides containing non-standard amino acids like N-Me-D-Tyr.

Generation of Diverse N-Methylated Peptide Libraries (e.g., mRNA Display, One-Bead One-Compound)

Two prominent technologies for generating vast and diverse peptide libraries are mRNA display and One-Bead One-Compound (OBOC) libraries. Both have been adapted to incorporate N-methylated amino acids.

mRNA Display : This in vitro selection technique allows for the creation of enormous libraries (up to 10¹³ members) where each peptide is covalently linked to its encoding mRNA. wikipedia.org By using reconstituted cell-free translation systems, such as the RaPID (Random Nonstandard Peptides Integrated Discovery) system, it is possible to reprogram the genetic code to incorporate various unnatural amino acids, including N-methylated residues and D-amino acids. ubc.canih.govnih.gov This enables the ribosomal synthesis of N-methyl-peptide libraries, which can then be screened for novel binders. nih.gov

One-Bead One-Compound (OBOC) : The OBOC method uses a "split-mix" synthesis approach, resulting in millions of resin beads, where each bead displays multiple copies of a single, unique peptide sequence. nih.govpepdd.com Unlike ribosomal methods, OBOC synthesis is not limited to proteinogenic amino acids and can readily incorporate building blocks like Fmoc-N-Me-D-Tyr(Bzl)-OH. This allows for the creation of highly diverse libraries containing D-amino acids, N-methylated backbones, and cyclic structures, facilitating the discovery of ligands that are more resistant to proteolytic degradation. nih.govpepdd.com

| Feature | mRNA Display (e.g., RaPID System) | One-Bead One-Compound (OBOC) |

|---|---|---|

| Library Size | Very large (10¹² - 10¹⁵) wikipedia.org | Large (10⁶ - 10⁷) pepdd.com |

| Synthesis Method | In vitro ribosomal translation. ubc.ca | Solid-phase "split-mix" chemical synthesis. pepdd.com |

| Incorporation of N-Me-D-Tyr | Requires genetic code reprogramming and specially prepared acylated tRNAs. ubc.canih.gov | Direct incorporation of protected amino acid building blocks during synthesis cycles. nih.gov |

| Identity Determination | Sequencing of the covalently attached mRNA tag. wikipedia.org | Direct sequencing of the peptide from the isolated "hit" bead (e.g., by mass spectrometry). springernature.com |

| Key Advantage | Vast library diversity increases the probability of finding rare binders. | Greater chemical diversity possible (cyclic, branched, non-α-amino acids). pepdd.com |

Methodologies for Identifying Functional Peptides from Libraries

Once a diverse library is generated, effective screening methodologies are required to identify the few sequences with the desired function, typically high-affinity binding to a target protein.

For mRNA-displayed libraries , the screening process involves affinity selection. The entire library of peptide-mRNA fusions is incubated with an immobilized target of interest (e.g., on magnetic beads or a column). nih.gov Non-binders are washed away, and the bound molecules are eluted. The mRNA portion of the successful binders is then reverse-transcribed to cDNA and amplified via PCR. wikipedia.org This enriched pool of DNA can then be used for the next round of selection or sequenced to identify the successful peptide sequences.

For OBOC libraries , screening is often performed directly on the beads. The library is incubated with a labeled target protein (e.g., fluorescently tagged). springernature.com The beads are then visually inspected, and those exhibiting a strong signal (indicating high-affinity binding) are physically isolated. acs.org The identity of the peptide on the "hit" bead is then determined, typically by cleaving the peptide and analyzing it via mass spectrometry. springernature.com This method allows for the rapid identification of ligands that bind to targets in a high-throughput format.

Computational Modeling and Simulation

The inclusion of N-methylated and D-configuration amino acids, such as in N-Me-D-Tyr, introduces significant conformational constraints and alters the physicochemical properties of peptides. These modifications are leveraged in drug design to enhance stability, permeability, and binding affinity. Computational modeling and simulation have become indispensable tools for predicting and understanding the structural and functional consequences of such modifications, thereby guiding the rational design of novel peptide therapeutics.

Molecular Dynamics Simulations for Conformational Prediction

Molecular dynamics (MD) simulations are a powerful computational method used to predict the conformational landscape of peptides in solution. springernature.com For peptides containing N-methylated residues like N-Me-D-Tyr, MD simulations are particularly crucial for understanding the impact of N-methylation on the peptide backbone. N-methylation restricts the rotation around the Cα-N bond, which can favor specific secondary structures and reduce the peptide's conformational flexibility.

Advanced MD simulation techniques, such as replica-exchange molecular dynamics (REMD), are often employed to enhance the sampling of the conformational space and overcome the limitations of classical MD. springernature.commanchester.ac.uk These simulations can accurately predict the ensemble of structures a peptide will adopt in a given environment. For instance, simulations have shown that the presence of D-amino acids can induce specific turn conformations that are not observed in peptides composed solely of L-amino acids. nih.gov

The accuracy of these predictions is highly dependent on the force field used in the simulation. semanticscholar.org Specific force fields, such as RSFF2, have been developed and refined to better account for the unique properties of N-methylated residues, leading to more accurate structural predictions that correlate well with experimental data. semanticscholar.org

Table 1: Illustrative Example of Conformational Energy Data from a Molecular Dynamics Simulation of a Peptide Containing N-Me-D-Tyr.

| Conformation Cluster | Population (%) | Average Potential Energy (kcal/mol) | Predominant Secondary Structure |

| 1 | 45.2 | -152.3 | β-turn (Type II') |

| 2 | 28.1 | -145.8 | Extended |

| 3 | 15.5 | -139.1 | Random Coil |

| 4 | 11.2 | -132.5 | 310-helix |

Note: This table is a hypothetical representation of data that could be generated from an MD simulation analysis.

In Silico Assessment of Structural and Physicochemical Properties

Computational tools are widely used to predict the structural and physicochemical properties of peptides, providing critical insights for drug development. For peptides incorporating N-Me-D-Tyr, these in silico methods can assess properties that are influenced by N-methylation and the D-amino acid configuration.

Key physicochemical properties that can be predicted include:

Hydrophobicity: N-methylation generally increases the hydrophobicity of a peptide, which can influence its interaction with biological membranes and proteins. nih.gov

Permeability: Computational models can predict the passive membrane permeability of peptides. For example, the free energy cost of transferring a peptide from an aqueous to a nonpolar environment (desolvation energy) can be calculated to estimate its ability to cross cell membranes. nih.gov

Stability: The resistance of the peptide to enzymatic degradation can be inferred from its conformational rigidity. Peptides with more constrained structures, often induced by N-methylation and D-amino acids, tend to be less susceptible to proteolysis.

These properties are often calculated using quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or a specific property. scielo.br

Table 2: Example of Predicted Physicochemical Properties for a Peptide with and without an N-Me-D-Tyr Modification.

| Property | Parent Peptide (L-Tyr) | Modified Peptide (N-Me-D-Tyr) |

| Molecular Weight ( g/mol ) | 750.8 | 764.9 |

| LogP (Hydrophobicity) | 1.2 | 1.8 |

| Aqueous Solubility (mg/mL) | 0.85 | 0.45 |

| Predicted Permeability (Caco-2, 10-6 cm/s) | 0.5 | 2.1 |

| Number of Hydrogen Bond Donors | 5 | 4 |

Note: This table contains illustrative data to demonstrate the comparative assessment of physicochemical properties.

Computational Guidance for Peptide Design and Optimization

Computational modeling plays a pivotal role in the design and optimization of peptides containing non-standard amino acids like N-Me-D-Tyr. By providing detailed insights into the structure-activity relationship, these computational approaches can significantly reduce the time and cost associated with experimental screening.

The process of computational peptide design often involves:

Scaffold Selection: Based on a known target or desired function, an initial peptide sequence is chosen.

Virtual Screening: Modifications, such as the introduction of N-Me-D-Tyr at various positions, are made in silico.

Conformational Analysis and Docking: The conformational preferences of the modified peptides are assessed using MD simulations. Molecular docking simulations are then used to predict how these peptides will bind to their biological target. nih.gov

Property Prediction: The physicochemical properties of the most promising candidates are predicted to ensure they have drug-like characteristics.

Iterative Optimization: The process is repeated to refine the peptide sequence and properties, leading to the selection of a few highly promising candidates for chemical synthesis and experimental validation.

Generative models and machine learning algorithms are also being increasingly used to explore a vast chemical space and design novel peptides with desired properties, including those with N-methylation and stereochemical modifications. nih.govacs.org These methods can learn from existing data to propose new peptide sequences that are likely to have high affinity, selectivity, and favorable pharmacokinetic profiles.

Analytical and Spectroscopic Characterization of N Me D Tyr Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy is instrumental in determining the ensemble of conformations that a flexible peptide can adopt in solution. nih.gov A variety of NMR experiments, including COSY, TOCSY, and NOESY, are employed to assign proton resonances and to derive structural restraints. nmims.eduuzh.ch